7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-9-3-5-1-2-8-7(5)10-6/h1-4H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZNFDZNLBZOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256239 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-34-9 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization of 7h Pyrrolo 2,3 D Pyrimidine 2 Carbaldehyde
Chemical Transformations of the Carbaldehyde Moiety
The aldehyde group at the C2 position of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a reactive handle amenable to a variety of chemical transformations. Its electrophilic nature allows for nucleophilic additions, while its oxidation state permits both reduction and oxidation to other functional groups.
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid. For instance, oxidation of a related 7-substituted-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde to the carboxylic acid has been successfully achieved using oxone in DMF. tandfonline.com This type of transformation provides access to 7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives, which are valuable precursors for amides and esters.
Reduction: Conversely, the carbaldehyde can be reduced to a primary alcohol, yielding (7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol. This transformation is a standard procedure in organic synthesis, typically accomplished with reducing agents like sodium borohydride.
Nucleophilic Addition: The aldehyde undergoes typical nucleophilic addition reactions. For example, it can react with organometallic reagents like Grignard or organolithium compounds to form secondary alcohols. These reactions expand the carbon framework and introduce new stereocenters.
Functional Group Interconversions at Position 2 of the Pyrrolo[2,3-d]pyrimidine System
The C2-carbaldehyde serves as a key starting point for introducing a range of other functional groups at this position through multi-step sequences.
One significant interconversion is the transformation of the aldehyde into a nitrile group, yielding 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. A chemoenzymatic, three-step cascade has been developed that converts carboxylic acids to nitriles. nih.gov This process involves the reduction of a carboxylic acid to an aldehyde, followed by chemical formation of an oxime, and finally enzymatic dehydration to the nitrile. nih.gov This methodology highlights a potential pathway from the C2-carbaldehyde (via its oxidized carboxylic acid form) to the C2-nitrile.
These interconversions are summarized in the table below.
Table 1: Representative Functional Group Interconversions at C2
| Starting Material | Reagent(s)/Conditions | Product | Reaction Type |
|---|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde | 1. Oxone, DMF | 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | Oxidation |
| This compound | 1. NaBH₄, MeOH | (7H-Pyrrolo[2,3-d]pyrimidin-2-yl)methanol | Reduction |
Note: CAR = Carboxylic Acid Reductase, Oxd = Aldoxime Dehydratase. The conversion to nitrile is shown from the corresponding carboxylic acid, which is accessible from the carbaldehyde.
Directed Ortho-Metalation and Directed Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization of aromatic and heteroaromatic rings. harvard.edubaranlab.org In the context of the pyrrolo[2,3-d]pyrimidine system, research has demonstrated the feasibility of directed lithiation. For example, studies have shown that a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be selectively lithiated at the C-6 position using lithium diisopropylamide (LDA). nih.govmdpi.com The success of this reaction is enhanced by the use of additives like bis(2-dimethylaminoethyl) ether, which increases the degree of lithiation and stabilizes the lithiated intermediate. nih.govmdpi.com
While these examples primarily focus on C-6 functionalization directed by other groups, the principle can be extended. The C2-carbaldehyde itself, or more likely a protected derivative such as an acetal (B89532) or an in-situ formed N,N-dimethylhydrazone, could potentially act as a directing group for metalation at the adjacent C-3 position of the pyrrole (B145914) ring, a position that is otherwise difficult to functionalize selectively. This would involve the formation of a transient six-membered chelate with the organolithium reagent, positioning it for deprotonation at the ortho (C-3) site. Quenching this lithiated species with various electrophiles would provide a direct route to 3-substituted-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde derivatives.
Regioselective Functionalization at Different Positions of the Pyrrolo[2,3-d]pyrimidine Ring System (e.g., C4, C6, C7)
The pyrrolo[2,3-d]pyrimidine core allows for selective functionalization at several positions, often through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, even in the presence of a C2-carbaldehyde. researchgate.netosi.lv
Position C4: The C4 position is commonly activated for nucleophilic aromatic substitution (SNAr) when substituted with a good leaving group like a chlorine atom. nih.gov For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidines readily react with various amines to install diverse substituents at the C4 position. mdpi.commdpi.com This reactivity is fundamental in the synthesis of many kinase inhibitors. rsc.org
Position C5/C6: The pyrrole moiety of the scaffold can be functionalized at the C5 or C6 position (depending on substitution patterns and numbering conventions). Electrophilic aromatic substitution, such as iodination using N-iodosuccinimide (NIS), selectively installs a halogen at C5, creating a handle for subsequent cross-coupling reactions. nih.gov Palladium-catalyzed Suzuki-Miyaura coupling reactions are then frequently used to introduce aryl or heteroaryl groups at this position by reacting the 5-iodo derivative with boronic acids. nih.gov More recently, direct C-H arylation at the C6 position with arylboronic acids has been achieved using a Pd(OAc)₂ catalyst. chemistryviews.org
Position C7: The nitrogen atom of the pyrrole ring (N7) is readily functionalized, typically via alkylation or arylation. nih.gov Under basic conditions using reagents like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), the N7-proton can be removed, and the resulting anion can react with various alkyl halides or benzyl (B1604629) bromides to yield N7-substituted derivatives. mdpi.comnih.gov
Table 2: Summary of Regioselective Functionalization Reactions
| Position | Reaction Type | Reagents/Catalyst | Substrate Example | Product Type |
|---|---|---|---|---|
| C4 | Nucleophilic Aromatic Substitution | Amines, n-BuOH, DIPEA | 4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine | 4-Amino-7-SEM-pyrrolo[2,3-d]pyrimidine |
| C5 | Iodination | N-Iodosuccinimide (NIS), Chloroform | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| C5 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 5-Iodo-7-alkyl-pyrrolo[2,3-d]pyrimidine | 5-Aryl-7-alkyl-pyrrolo[2,3-d]pyrimidine |
| C6 | Direct C-H Arylation | Arylboronic acids, Pd(OAc)₂ | 7H-Pyrrolo[2,3-d]pyrimidine | 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine |
Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Schiff Bases and Hydrazones
The carbaldehyde at C2 is an ideal electrophile for condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are typically carried out by refluxing the aldehyde and the amine/hydrazine (B178648) in a solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govijsred.com
The formation of hydrazones is particularly well-documented in the broader pyrrolo[2,3-d]pyrimidine series. A variety of hydrazones have been synthesized by reacting 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine with different aromatic aldehydes. asianpubs.org This reaction is reversible and demonstrates the utility of the hydrazone linkage in creating libraries of compounds. asianpubs.orggoogle.com Applying this logic in reverse, this compound can be reacted with hydrazine or substituted hydrazines (like phenylhydrazine) to generate the corresponding C2-hydrazone derivatives. These derivatives are not only stable compounds in their own right but also serve as intermediates for constructing more complex heterocyclic systems.
Formation of Heterocyclic Fused Systems via Reaction with this compound
The C2-carbaldehyde, often in conjunction with another reactive site on the pyrrolo[2,3-d]pyrimidine core, can participate in cyclization reactions to build new, fused heterocyclic rings. These intramolecular or intermolecular tandem reactions lead to the formation of polycyclic systems with significant molecular complexity.
For example, a reaction between the 2-carbaldehyde and a bifunctional nucleophile can lead to a fused ring system. Reaction with a 1,2-diamine could, after initial Schiff base formation, lead to a subsequent cyclization and oxidation to form a pyrazino[2',3':2,3]pyrrolo[2,3-d]pyrimidine system. Similarly, reaction with hydroxylamine (B1172632) followed by intramolecular cyclization could provide access to isoxazolo[5,4-b]pyrrolo[2,3-d]pyrimidines. While specific examples starting from the 2-carbaldehyde are specialized, the general principles of using aldehyde precursors for fused ring synthesis are well-established in heterocyclic chemistry. nih.gov
Biological Activities and Molecular Mechanisms of Pyrrolo 2,3 D Pyrimidine Derivatives
Enzyme Inhibition by Pyrrolo[2,3-d]pyrimidine Analogs
The structural framework of pyrrolo[2,3-d]pyrimidine is a cornerstone in the design of targeted enzyme inhibitors. nih.gov Its resemblance to the purine (B94841) structure of ATP enables these derivatives to effectively compete for the ATP-binding sites of numerous kinases, which are pivotal in cellular signaling pathways. nih.govnih.gov Dysregulation of these kinases is a hallmark of many diseases, including cancer and autoimmune disorders, making them critical therapeutic targets. nih.govtandfonline.com Consequently, a multitude of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against specific kinases, demonstrating the scaffold's broad applicability in drug discovery. nih.govnih.govnih.gov
Kinase Inhibitory Activities
The pyrrolo[2,3-d]pyrimidine nucleus is a well-established pharmacophore in the development of kinase inhibitors for conditions ranging from oncological to inflammatory disorders. nih.govresearchgate.net
Janus Kinase (JAK) Inhibition and Immunomodulation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, is integral to cytokine signaling pathways that regulate immune and inflammatory responses. tandfonline.com Inhibition of these kinases, particularly with pyrrolo[2,3-d]pyrimidine-based compounds, has become a key strategy for immunomodulation. tandfonline.comnih.gov For instance, derivatives of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine have been developed as potent JAK inhibitors. Compound 11e , which incorporates an N-acylpiperidine motif, demonstrated over 90% inhibition against JAK1 and JAK2 and showed superior anti-inflammatory effects compared to baricitinib (B560044) in cellular assays by reducing nitric oxide production in LPS-induced macrophages. nih.gov
Furthermore, strategic substitutions on the pyrrolo[2,3-d]pyrimidine scaffold can modulate the selectivity profile across the JAK family. While some derivatives act as JAK1 selective inhibitors, the introduction of a 4-aryl substituent can shift this selectivity, yielding potent JAK3 inhibitors. tandfonline.comnih.gov Certain compounds developed from this strategy exhibit remarkable selectivity for JAK3 over JAK2, exceeding 100,000-fold, highlighting their potential for treating autoimmune diseases and arthritis. tandfonline.comnih.gov In a different approach, dual JAK and histone deacetylase (HDAC) inhibitors were created using the pyrrolo[2,3-d]pyrimidine scaffold. Compounds 15d and 15h were found to potently inhibit JAK1/2/3 as well as HDAC1/6, inducing apoptosis in triple-negative breast cancer cell lines. acs.org
Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives on Janus Kinases (JAK)| Compound | Target Kinase | Inhibitory Activity/Note | Source |
|---|---|---|---|
| 11e | JAK1, JAK2 | >90% inhibition | nih.gov |
| 15d | JAK1, JAK2, JAK3 | Potent dual JAK/HDAC inhibitor | acs.org |
| 15h | JAK1, JAK2, JAK3 | Potent dual JAK/HDAC inhibitor | acs.org |
| 4-Aryl Substituted Derivatives | JAK3 | >100,000-fold selectivity over JAK2 | tandfonline.comnih.gov |
RET Kinase Modulation in Oncological Research
The Rearranged during Transfection (RET) kinase is a receptor tyrosine kinase whose mutations and gene fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors targeting this kinase. Through extensive structure-activity relationship (SAR) studies, researchers have optimized this scaffold to inhibit both wild-type RET (RET-wt) and the drug-resistant V804M mutant. nih.govnih.gov
A lead compound, identified as 59 , emerged from this research, demonstrating low nanomolar potency against both RET-wt and the RET V804M mutant. nih.govnih.gov This compound also effectively inhibited the growth of LC-2/ad cells, which are driven by a RET-CCDC6 gene fusion. nih.govnih.gov Further investigation revealed that compound 59 functions as a type 2 inhibitor of RET and can suppress the migration of tumor cells, marking it as a significant lead for further preclinical and clinical evaluation in oncology. nih.govnih.gov
Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives on RET Kinase| Compound | Target Kinase | Inhibitory Activity/Note | Source |
|---|---|---|---|
| 59 | RET-wt | Low nanomolar potency | nih.govnih.gov |
| 59 | RET V804M (mutant) | Low nanomolar potency | nih.govnih.gov |
p21-Activated Kinase 4 (PAK4) Inhibitory Mechanisms
p21-Activated Kinase 4 (PAK4) is a key effector in multiple signaling pathways that drive tumor progression, making it an attractive target for cancer therapy. nih.govnih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. nih.govfrontiersin.org Among these, compounds 5n and 5o displayed significant enzymatic inhibitory activities against PAK4, with IC50 values of 2.7 nM and 20.2 nM, respectively. nih.gov These compounds also showed potent anti-proliferative activity against the MV4-11 cell line, with IC50 values of 7.8 nM and 38.3 nM. nih.gov
Mechanistic studies revealed that compound 5n (also referred to as compound 17 in some literature) regulates the phosphorylation of PAK4, arrests the cell cycle in the G0/G1 phase, and induces apoptosis in cancer cells. nih.govfrontiersin.org Molecular dynamics simulations and docking studies indicate that these inhibitors bind to the ATP-binding cleft of PAK4, with strong interactions in the hinge region being crucial for their inhibitory capacity. nih.govfrontiersin.orgnih.gov The specific substituents on the pyrrolo[2,3-d]pyrimidine core influence interactions with surrounding residues, accounting for the differences in inhibitory strength among the analogs. nih.govmdpi.com
Inhibitory Activity of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives on PAK4| Compound | Target | IC50 Value | Source |
|---|---|---|---|
| 5n (or 17) | PAK4 (enzymatic) | 2.7 nM | nih.govfrontiersin.org |
| 5n (or 17) | MV4-11 cells (proliferation) | 7.8 nM | nih.govfrontiersin.org |
| 5o | PAK4 (enzymatic) | 20.2 nM | nih.gov |
| 5o | MV4-11 cells (proliferation) | 38.3 nM | nih.gov |
Monopolar Spindle Kinase 1 (Mps1) Inhibition in Breast Cancer Models
Monopolar Spindle Kinase 1 (Mps1), also known as TTK, is a critical component of the spindle assembly checkpoint (SAC) and is overexpressed in many cancers, including breast cancer. nih.govresearchgate.netnih.gov Its inhibition represents a promising therapeutic strategy. Using a scaffold hopping approach, a novel class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure was designed and synthesized for the treatment of breast cancer. nih.govresearchgate.net
Structure-activity relationship (SAR) studies identified compound 12 as a potent Mps1 inhibitor with an IC50 of 29 nM. nih.govresearchgate.net This compound was shown to inhibit the phosphorylation of Mps1 both in vitro and in vivo. nih.gov In breast cancer models, treatment with compound 12 impeded the proliferation of MCF-7 and 4T1 breast cancer cell lines, induced cell cycle arrest, and promoted apoptosis. nih.govresearchgate.net These findings underscore the potential of 7H-pyrrolo[2,3-d]pyrimidine-based Mps1 inhibitors as therapeutic agents for breast cancer. nih.gov
Inhibitory Activity of a 7H-Pyrrolo[2,3-d]pyrimidine Derivative on Mps1| Compound | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| 12 | Mps1 | 29 nM | nih.govresearchgate.net |
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
Cyclin-dependent kinases (CDKs) are a family of serine-threonine kinases that are essential for regulating the cell cycle and transcription. nih.govtandfonline.com Their dysregulation is a common feature in cancer, making them important targets for drug development. nih.govtandfonline.com A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were developed as CDK inhibitors for pancreatic ductal adenocarcinoma (PDAC). tandfonline.comnih.gov Many of these compounds showed strong inhibitory activity against CDK9. tandfonline.com The most potent compound, 2g , inhibited cancer cell proliferation by preventing Rb phosphorylation and induced apoptosis by downregulating CDK9's downstream targets, Mcl-1 and c-Myc. tandfonline.com
In another study focusing on breast cancer, novel endoperoxide-pyrrolo[2,3-d]pyrimidine hybrids were designed. rsc.org Compound E2 from this series was a highly potent inhibitor of CDK6/Cyclin D3 with an IC50 of 6.1 nM, which is more than twice as potent as the approved drug Palbociclib (IC50 = 12.9 nM). rsc.org This compound also showed superior anti-proliferative effects in MCF-7 and T47D breast cancer cell lines. rsc.org Mechanistically, compound E2 was found to promote the degradation of Cyclin D1/3 and CDK4/6 through the ubiquitin-proteasome pathway, representing a different mode of action from traditional CDK4/6 inhibitors. rsc.org
Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives on Cyclin-Dependent Kinases (CDK)| Compound | Target Kinase | IC50 Value | Source |
|---|---|---|---|
| 2g | CDK9 | Potent inhibitor (specific value not stated in source) | tandfonline.com |
| E2 | CDK6/Cyclin D3 | 6.1 nM | rsc.org |
| Palbociclib (Reference) | CDK6/Cyclin D3 | 12.9 nM | rsc.org |
Protein Kinase B (PKB/Akt) Pathway Modulation
Protein Kinase B, also known as Akt, is a serine/threonine protein kinase that plays a crucial role in cellular signaling pathways related to cell growth, proliferation, and survival. nih.gov The dysregulation of the PKB/Akt pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. nih.gov
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent and selective inhibitors of PKB. nih.gov Researchers have successfully developed ATP-competitive, nanomolar inhibitors by optimizing the lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines. nih.govnih.gov These compounds have demonstrated up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.gov
Further modifications, such as varying the linker group between the piperidine (B6355638) and the lipophilic substituent, led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. nih.gov These compounds not only showed potent inhibition of PKB but also exhibited oral bioavailability. nih.gov In cellular assays, these pyrrolo[2,3-d]pyrimidine derivatives were shown to inhibit the phosphorylation of downstream substrates of PKB, such as GSK3β, confirming their on-target activity. nih.gov The antiproliferative effects of these inhibitors are primarily attributed to their potent and selective inhibition of PKB. nih.gov
Table 1: Pyrrolo[2,3-d]pyrimidine Derivatives as PKB/Akt Inhibitors
| Compound | Target | Selectivity | Key Findings | Reference |
|---|---|---|---|---|
| 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | High selectivity over PKA | Potent, orally bioavailable inhibitors of PKB. Modulated biomarkers of PKB signaling in vivo. | nih.gov |
| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | Protein Kinase B (PKB/Akt) | Up to 150-fold selectivity for PKB over PKA | ATP-competitive, nanomolar inhibitors. Underwent metabolism in vivo, leading to rapid clearance. | nih.govnih.gov |
Interleukin-2-inducible T-cell kinase (Itk) Inhibition
Interleukin-2-inducible T-cell kinase (Itk) is a critical component of signal transduction pathways in T-cells and mast cells. mdpi.com This makes it a promising therapeutic target for a range of conditions, including inflammatory diseases, autoimmune disorders, and T-cell leukemia/lymphoma. mdpi.com
A series of covalent irreversible inhibitors of Itk based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been developed. mdpi.com A key strategy in achieving selectivity was the placement of an appropriate substitution group at a hydration site within the ATP binding pocket of Itk, along with the use of a saturated heterocyclic ring as a linker to the reactive group. mdpi.com
One of the optimized compounds, designated as compound 9 in the study, demonstrated potent activity against Itk and excellent selectivity over Bruton's tyrosine kinase (Btk) and other structurally related kinases. mdpi.com This compound was also shown to inhibit the phosphorylation of phospholipase C-γ1 (PLC-γ1) in cells and exhibited anti-proliferative effects against various T-leukemia/lymphoma cell lines. mdpi.com
Table 2: Pyrrolo[2,3-d]pyrimidine Derivative as an Itk Inhibitor
| Compound | Target | Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Compound 9 (specific structure in source) | Interleukin-2-inducible T-cell kinase (Itk) | Covalent irreversible inhibition | Potent and selective inhibitor of Itk. Inhibited PLC-γ1 phosphorylation and showed anti-proliferative effects in T-leukemia/lymphoma cell lines. | mdpi.com |
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition in Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1) is primarily expressed in hematopoietic cells and functions as a negative regulator of T-cell receptor (TCR) signaling. mdpi.com The inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance T-cell activation and anti-tumor immune responses. mdpi.comeurekaselect.com
Researchers have designed and synthesized a series of HPK1 inhibitors featuring the 7H-pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com One such derivative, compound 31, displayed potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and demonstrated favorable selectivity across a panel of kinases. mdpi.com This compound effectively inhibited the phosphorylation of SLP76, a substrate of HPK1, and enhanced the secretion of IL-2 in Jurkat T-cells. mdpi.com These findings suggest that pyrrolo[2,3-d]pyrimidine-based compounds are valuable leads for the development of HPK1 inhibitors for cancer immunotherapy. mdpi.com
Table 3: Pyrrolo[2,3-d]pyrimidine Derivative as an HPK1 Inhibitor
| Compound | Target | IC50 | Cellular Effects | Reference |
|---|---|---|---|---|
| Compound 31 (specific structure in source) | Hematopoietic Progenitor Kinase 1 (HPK1) | 3.5 nM | Inhibited phosphorylation of SLP76 and enhanced IL-2 secretion in Jurkat cells. | mdpi.com |
Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are two essential enzymes in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. The simultaneous inhibition of both TS and DHFR presents an effective strategy for cancer chemotherapy, leading to "thymineless death" in cancer cells.
Several pyrrolo[2,3-d]pyrimidine-based antifolates have been designed as dual inhibitors of TS and DHFR. For instance, the classical analogue N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (compound 4) was found to be a potent dual inhibitor of human TS (IC50 = 90 nM) and human DHFR (IC50 = 420 nM). Metabolite protection studies confirmed that TS was the primary target of this compound.
Another notable example is LY231514 (Pemetrexed), a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits not only TS and DHFR but also glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). The polyglutamated forms of LY231514 show significantly enhanced inhibitory activity against these enzymes. This multi-targeted approach may contribute to its broad antitumor activity.
Table 4: Pyrrolo[2,3-d]pyrimidine Derivatives as TS and DHFR Inhibitors
| Compound | Target(s) | IC50 / Ki | Key Findings | Reference |
|---|---|---|---|---|
| Compound 4 | TS and DHFR | TS (IC50) = 90 nM; DHFR (IC50) = 420 nM | Potent dual inhibitor. TS is the principal target. | |
| LY231514 (Pemetrexed) | TS, DHFR, GARFT | Ki (pentaglutamate form): TS = 1.3 nM, DHFR = 7.2 nM, GARFT = 65 nM | Multi-targeted antifolate. Requires polyglutamation for full cytotoxic potency. |
Topoisomerase Inhibition
Information regarding the specific inhibition of topoisomerases by 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde or its direct derivatives was not available in the provided search results. While the broader class of pyrrolo[2,3-d]pyrimidines is investigated for anticancer properties, specific data on topoisomerase inhibition is lacking.
Receptor Modulation by Pyrrolo[2,3-d]pyrimidine Scaffolds
The versatile nature of the pyrrolo[2,3-d]pyrimidine scaffold extends to its ability to modulate various cell surface receptors, including adenosine (B11128) receptors.
Adenosine A1 and A3 Receptor Modulation
Adenosine receptors, which are G protein-coupled receptors (GPCRs), play a significant role in various physiological processes, including inflammation and cardiovascular function. The A1 and A3 subtypes have been particular targets for therapeutic intervention.
While research has explored pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to pyrrolo[2,3-d]pyrimidines, as modulators of the A3 adenosine receptor, these derivatives have shown high affinity and increased selectivity for the human A3 adenosine receptor (hA3AR) over other adenosine receptor subtypes. The A3 adenosine receptor is considered a promising target for inflammatory diseases.
Regarding the A1 adenosine receptor, allosteric modulators have been identified that can enhance the effect of the natural ligand, adenosine. This is a promising therapeutic strategy as these modulators would primarily act in tissues where adenosine levels are elevated due to stress or hypoxia, offering a degree of tissue and disease specificity. While the initial allosteric modulators identified were not pyrrolo[2,3-d]pyrimidine derivatives, the principle of allosteric modulation is a key area of research for adenosine receptors.
Neuropeptide Y5 Receptor Antagonism
Neuropeptide Y (NPY) is a key neurotransmitter involved in the regulation of food intake and energy balance. The Y5 receptor subtype is believed to play a significant role in mediating the effects of NPY on appetite, making Y5 receptor antagonists potential therapeutic agents for obesity. nih.gov In the quest for such antagonists, a series of pyrrolo[3,2-d]pyrimidine derivatives, isomers of the pyrrolo[2,3-d]pyrimidine core, have been synthesized and evaluated for their ability to bind to Y5 receptors. nih.govacs.org
Researchers have prepared various target compounds by modifying the substitution and the heterocyclic core of a lead pyrrolo[3,2-d]pyrimidine. nih.gov These investigations have led to the identification of several potent Y5 antagonists, which are candidates for further evaluation as potential anti-obesity agents. nih.govacs.org The extensive structure-activity relationship (SAR) studies have also contributed to the development of a pharmacophore model for the human Y5 receptor. nih.gov
Antiviral Activities and Mechanisms
The broad-spectrum antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives has been a subject of extensive research. These compounds have shown inhibitory activity against a range of viruses by targeting various stages of the viral life cycle.
Inhibition of Viral Replication
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of viral replication for several pathogenic viruses. The core structure of these compounds allows for substitutions at various positions, leading to a diverse library of molecules with distinct antiviral profiles.
Anti-Bovine Viral Diarrhea Virus (BVDV) Activity
A series of novel pyrrolopyrimidine derivatives have been designed and synthesized, demonstrating potent inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus that serves as a surrogate model for the hepatitis C virus (HCV). researchgate.net Structure-activity relationship studies revealed that modifications at the C2 and C4 positions of the pyrrolo[2,3-d]pyrimidine ring significantly influence their anti-BVDV activity. researchgate.net
Specifically, compounds with a hydrogen atom or a trichloromethyl group at the C2 position and chlorine, sulfur, pyrrolidine, or methoxy (B1213986) groups at the C4 position of the pyrimidine (B1678525) ring exhibited high anti-BVDV activity. researchgate.net This was in contrast to derivatives with a chlorine or methyl group at the C2 position, which showed reduced activity. researchgate.net
Anti-Zika Virus (ZIKV) and Dengue Virus (DENV) Activity
The emergence of Zika virus (ZIKV) and the persistent threat of Dengue virus (DENV), both flaviviruses, have spurred the search for effective antiviral agents. A significant breakthrough in this area has been the discovery of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as a promising class of antiviral compounds against both ZIKV and DENV. mdpi.comnih.govnih.gov
Initial screening of an in-house compound library identified a hit compound with a 7H-pyrrolo[2,3-d]pyrimidine core that demonstrated promising anti-ZIKV activity. mdpi.comnih.gov This led to a medicinal chemistry campaign to explore the structure-activity relationships by modifying substituents at the 4 and 7 positions. mdpi.com These studies have shown that certain substitutions can lead to analogs with excellent activity against both ZIKV and DENV. mdpi.comnih.govnih.govresearchgate.net
The research also explored the possibility of replacing the 7H-pyrrolo[2,3-d]pyrimidine core with other scaffolds, such as 9H-purine and 1H-pyrazolo[3,4-d]pyrimidine. mdpi.comnih.govnih.govsciprofiles.com While these alternative cores also yielded active compounds, the 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines represent a novel chemotype for the design of antiflaviviral agents. mdpi.comnih.gov Though the precise molecular target of these compounds is yet to be fully elucidated, they are believed to act through a common mechanism of action against flaviviruses. mdpi.com
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.commdpi.com Virtual screening campaigns and subsequent hit optimization have identified various chemical scaffolds, including those based on the 7H-pyrrolo[2,3-d]pyrimidine framework, as potential inhibitors of SARS-CoV-2 Mpro. nih.gov
These inhibitors can be either covalent or non-covalent. mdpi.com Aldehyde-containing molecules have been investigated as reversible inhibitors of SARS-CoV-2 Mpro. mdpi.com The aldehyde group can interact with the catalytic dyad of the enzyme. While specific studies on this compound are not detailed, the exploration of aldehyde-based inhibitors suggests a potential avenue for the development of novel anti-SARS-CoV-2 agents based on this scaffold.
Antibacterial, Antifungal, and Antimycobacterial Properties
Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties. ijsred.comresearchgate.netasianpubs.orgnih.gov The structural similarity of this scaffold to purines allows these compounds to potentially interfere with essential cellular processes in microorganisms. ijsred.com
A variety of new pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. nih.gov Some of these compounds have exhibited excellent antifungal activity against Candida albicans, in some cases surpassing the efficacy of the standard drug fluconazole. nih.gov Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than the standard drug ampicillin. nih.gov
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (PPA) derivatives substituted with benzaldehydes has yielded compounds with promising antibacterial activity against a panel of microorganisms. ijsred.com These findings highlight the potential of the pyrrolo[2,3-d]pyrimidine scaffold in the development of new antimicrobial agents.
In the context of antimycobacterial activity, various pyrimidine derivatives have been evaluated. nih.gov While specific data on this compound is not available, a study on new pyridazine (B1198779) compounds, which also contain a nitrogen-based heterocyclic ring system, has shown significant antimycobacterial activity against Mycobacterium tuberculosis. latamjpharm.org This suggests that related heterocyclic structures could be promising leads for the development of new tuberculosis treatments.
Anti-biofilm Activity
Certain halogenated derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated notable efficacy in inhibiting the formation of bacterial biofilms, which are communities of microorganisms that exhibit enhanced resistance to antimicrobial agents.
A screening of 31 halogenated pyrimidine derivatives for their activity against Enterohemorrhagic Escherichia coli (EHEC) O157:H7, a significant foodborne pathogen, identified several compounds with significant anti-biofilm properties. nih.govnih.gov Notably, these compounds inhibited biofilm formation without affecting bacterial growth, indicating a specific anti-biofilm mechanism rather than general toxicity. nih.govnih.gov
Key findings from this research include:
2-amino-4-chloropyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine were among the derivatives that showed significant inhibitory effects on EHEC biofilm formation. nih.gov At a concentration of 100 µg/mL, these compounds reduced biofilm formation by over 50%. nih.gov
The anti-biofilm action was linked to a reduction in curli production and EHEC motility, which are crucial factors for biofilm development and integrity. nih.govnih.gov
Quantitative real-time PCR (qRT-PCR) analysis showed that active compounds downregulated the expression of key curli genes, csgA and csgB, which are essential for bacterial adhesion and subsequent biofilm formation. nih.govnih.gov
Structure-activity relationship studies suggested that the position of substituents is critical. An amine group at the C2 position, as seen in 2-amino-4-chloropyrrolo[2,3-d]pyrimidine, significantly enhanced anti-biofilm activity, whereas an amine group at the C4 position did not have a substantial effect. nih.gov
Table 1: Anti-biofilm Activity of Selected 7H-Pyrrolo[2,3-d]pyrimidine Derivatives against EHEC O157:H7
| Compound | Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 2-amino-4-chloropyrrolo[2,3-d]pyrimidine | Significant inhibition of biofilm formation. | Downregulation of curli genes (csgA, csgB); reduction of motility. | nih.gov |
| 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | Significant inhibition of biofilm formation. | Downregulation of curli genes (csgA, csgB); reduction of motility. | nih.gov |
| 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine | No substantial anti-biofilm effect. | Not applicable. | nih.gov |
Proposed Molecular Targets and Pathways
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine exert their biological effects by interacting with a range of molecular targets and modulating key cellular pathways. Their structural similarity to purines allows them to function as competitive inhibitors for enzymes that bind adenosine triphosphate (ATP), such as protein kinases. semanticscholar.orgnih.gov This inhibitory action disrupts signaling cascades that are often dysregulated in diseases like cancer.
Molecular docking and dynamics simulations have provided insight into how these derivatives bind to the active sites of their target proteins, primarily kinases involved in cancer progression.
Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold is a key component of numerous kinase inhibitors. nih.gov Studies have identified derivatives that potently inhibit a variety of kinases, including p21-activated kinase 4 (PAK4), RET kinase, Monopolar spindle kinase 1 (Mps1), and multiple tyrosine kinases like EGFR, Her2, and VEGFR2. nih.govnih.govnih.govnih.govmdpi.com
Binding Modes: The binding mechanism often involves the formation of hydrogen bonds between the pyrrolopyrimidine core and residues in the hinge region of the kinase domain, a common feature for ATP-competitive inhibitors. nih.govnih.gov For instance, molecular dynamics simulations of PAK4 inhibitors showed strong interactions with the hinge region. nih.gov In the case of a lead compound (59) targeting RET kinase, hydrogen bonds were observed with the backbone of residues Ala807 and Lys758 in the hinge region. nih.gov
Other Interactions: Beyond the hinge region, binding is stabilized by additional interactions. A potent RET inhibitor formed hydrogen bonds with Glu775 and Asp892 and established hydrophobic interactions with surrounding leucine (B10760876) and valine residues. nih.gov Similarly, a multi-targeted inhibitor (compound 5k) showed binding interactions with EGFR, Her2, VEGFR2, and CDK2 that were comparable to the established drug sunitinib. nih.govmdpi.com Molecular docking of another derivative (compound 8g) suggested interactions with the DDR2 active site. mdpi.com
Table 2: Molecular Targets and Binding Interactions of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
| Derivative Class/Compound | Target Kinase(s) | Key Binding Interactions | Reference |
|---|---|---|---|
| (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (e.g., 5k) | EGFR, Her2, VEGFR2, CDK2 | Similar binding interactions to sunitinib. | nih.govmdpi.com |
| ATP-competitive derivatives | p21-activated kinase 4 (PAK4) | Strong interactions with the hinge region and β-sheets. | nih.gov |
| Compound 59 | RET kinase | Hydrogen bonds with hinge region (Ala807), Glu775, Asp892; π-π stacking; hydrophobic interactions. | nih.gov |
| Compound 12 | Monopolar spindle kinase 1 (Mps1) | Inhibition of Mps1 phosphorylation. | nih.gov |
| Compound 8g | Discoidin domain receptor 2 (DDR2) | Interactions with the DDR2 active site. | mdpi.com |
A primary mechanism through which pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Induction of Apoptosis: Treatment of various cancer cell lines with these derivatives leads to characteristic signs of apoptosis, such as chromatin condensation and the appearance of apoptotic bodies. nih.gov Several compounds have been shown to induce apoptosis in breast cancer, gastric carcinoma, and liver cancer cells. nih.govmdpi.comnih.gov
Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases known as caspases. Studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can significantly increase the levels of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3). nih.gov
Regulation of Apoptotic Proteins: The process is often mediated by the regulation of the Bcl-2 family of proteins. For example, a multi-targeted kinase inhibitor based on this scaffold was found to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. nih.govmdpi.com
Intrinsic Pathway: Western blot analysis of apoptosis markers suggests that these compounds can induce apoptosis through the intrinsic (mitochondrial) pathway. eurekaselect.com
Table 3: Effects of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives on Apoptotic Pathways
| Derivative/Compound | Cell Line(s) | Apoptotic Effects | Reference |
|---|---|---|---|
| Halogenated benzohydrazide (B10538) (Compound 5k) | HepG2 (Liver) | Increased caspase-3 and Bax; decreased Bcl-2. | nih.govmdpi.com |
| Mps1 inhibitor (Compound 12) | MCF-7 (Breast), 4T1 (Breast) | Induced apoptosis. | nih.gov |
| Urea moiety derivatives (e.g., 9e, 10a, 10b) | A549 (Lung), PC3 (Prostate), MCF-7 (Breast) | Induced late apoptosis via intrinsic pathway. | eurekaselect.com |
| 7-HPPD | MKN28, MKN74 (Gastric) | Increased caspase-3, -8, -9; increased ROS production. | nih.gov |
In addition to inducing cell death, pyrrolo[2,3-d]pyrimidine derivatives effectively inhibit the uncontrolled growth of cancer cells and can influence cellular differentiation processes.
Inhibition of Proliferation: A wide range of derivatives have demonstrated potent cytotoxic effects, suppressing the proliferation of various cancer cell lines, including those from gastric, breast, lung, and prostate cancers. nih.govnih.goveurekaselect.com For example, a 7-H-pyrrolo[2,3-d]pyrimidine derivative markedly suppressed the proliferation of MKN28 and MKN74 gastric cancer cells. nih.gov
Cell Cycle Arrest: The anti-proliferative activity is often associated with the ability to halt the cell cycle. A potent PAK4 inhibitor (compound 5n) was found to arrest MV4-11 cells at the G0/G1 phase. nih.gov Similarly, an Mps1 inhibitor (compound 12) induced cell cycle arrest in MCF-7 and 4T1 breast cancer cells. nih.gov
Impact on Differentiation: Beyond cancer, these derivatives can modulate immune cell differentiation. A specific derivative, identified as a signal transducer and activator of transcription 6 (STAT6) inhibitor, was shown to inhibit the in vitro differentiation of type 2 helper T (Th2) cells without affecting Th1 cell differentiation. nih.gov This is significant as Th2 cells are key regulators of allergic responses. nih.gov
Table 4: Effects of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives on Cell Proliferation and Differentiation
| Derivative/Compound | Cell Line/Type | Effect | Reference |
|---|---|---|---|
| PAK4 inhibitor (Compound 5n) | MV4-11 | Potent anti-proliferative activity; cell cycle arrest at G0/G1 phase. | nih.gov |
| Mps1 inhibitor (Compound 12) | MCF-7, 4T1 (Breast) | Impeded proliferation; induced cell cycle arrest. | nih.gov |
| Urea moiety derivatives (e.g., 10a) | PC3 (Prostate) | Potent cytotoxic activity; caused cell cycle arrest. | eurekaselect.com |
| STAT6 inhibitor (Compound 24) | Helper T cells | Inhibited Th2 differentiation in vitro. | nih.gov |
| 7-HPPD | MKN28, MKN74 (Gastric) | Markedly suppressed cell proliferation. | nih.gov |
Structure Activity Relationship Sar Studies of Pyrrolo 2,3 D Pyrimidine Derivatives
Impact of Substituent Variation on Biological Potency and Selectivity
The biological activity and selectivity of pyrrolo[2,3-d]pyrimidine derivatives are highly sensitive to the nature and position of substituents on the core scaffold. Extensive research has demonstrated that modifications at various positions, including the C2, C4, C5, and N7 positions, can dramatically influence the inhibitory potency against different biological targets, such as protein kinases. nih.govnih.govmdpi.commdpi.comnih.gov
For instance, in the context of RET kinase inhibitors, substitutions at the C2 position of the pyrrolo[2,3-d]pyrimidine ring have been shown to extend into the solvent-front region of the enzyme's active site. nih.gov The introduction of moderately polar groups at this position can significantly enhance enzyme inhibition. nih.gov Conversely, a highly hydrophobic substitution, such as a 4-tert-butylphenyl group, can lead to a substantial loss of activity. nih.gov
The substitution pattern on other parts of the scaffold is equally critical. For example, in the development of Axl inhibitors, specific substitutions on a phenyl ring attached to the pyrrolo[2,3-d]pyrimidine core were found to be crucial for potency. nih.gov Similarly, for inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), the nature of the substituent at the 4-position of the pyrimidine (B1678525) ring plays a significant role in determining the inhibitory profile. rjeid.comnih.gov
The following table summarizes the impact of substituent variations at different positions on the biological activity of pyrrolo[2,3-d]pyrimidine derivatives based on findings from various studies.
| Position of Substitution | Type of Substituent | Impact on Biological Activity | Target Example | Reference |
| C2 | Moderately Polar Groups | Increased Inhibition | RET Kinase | nih.gov |
| C2 | Hydrophobic Groups | Decreased Inhibition | RET Kinase | nih.gov |
| C4 | Anilino Moieties | Potency and Selectivity | EGFR/VEGFR | rjeid.comnih.gov |
| C5 | Halogen Substituents | Enhanced Antitumor Activity | Various | mdpi.com |
| N7 | Alkyl/Aryl Groups | Modulates Potency and Selectivity | Various | mdpi.com |
Role of the Carbaldehyde Group as a Key Pharmacophore or Linker for SAR Exploration
The 2-carbaldehyde group of 7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde serves as a versatile chemical handle and a key pharmacophoric element for the exploration of structure-activity relationships. This aldehyde functionality can readily undergo a variety of chemical transformations, allowing for the introduction of diverse substituents and the synthesis of large compound libraries for biological screening.
The aldehyde group can act as a precursor for the formation of imines, which can then be further modified. For example, the condensation of a pyrrolo[2,3-d]pyrimidine derivative with an amine can lead to the formation of a Schiff base, which can introduce new interaction points with a biological target. mdpi.com This approach has been utilized in the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine-imines. mdpi.com
Furthermore, the 2-carbaldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing additional avenues for derivatization. These transformations allow for the exploration of different types of interactions, such as hydrogen bonding and ionic interactions, within the active site of a target protein. The reactivity of the aldehyde group makes this compound a valuable starting material for generating a wide range of analogs to probe the chemical space around the C2 position of the pyrrolo[2,3-d]pyrimidine scaffold.
Conformational Analysis and Bioisosteric Replacements in SAR Optimization
Conformational analysis plays a critical role in understanding how a ligand binds to its target receptor. The spatial arrangement of substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact binding affinity and selectivity. For instance, in the development of microtubule targeting agents, sterically induced conformational restriction of pyrrolo[3,2-d]pyrimidines, a regioisomer of the [2,3-d] series, was found to be a key factor in their potency. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize drug-like properties, such as potency, selectivity, and metabolic stability, by replacing a functional group with another that has similar physical or chemical properties. In the context of this compound, the 2-carbaldehyde group can be replaced by various bioisosteres to fine-tune its biological activity.
For example, the aldehyde group could be replaced with a nitrile (-CN) group, which is a common bioisostere for a carbonyl group. The nitrile can act as a hydrogen bond acceptor and has different electronic properties compared to the aldehyde. Another potential bioisostere is the thionoester group (-C(S)OR), which has been used as a precursor to formyl groups in pyrrole (B145914) chemistry. rsc.org
The following table presents some potential bioisosteric replacements for the 2-carbaldehyde group and their potential impact on the properties of the molecule.
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| -CHO (Carbaldehyde) | -CN (Nitrile) | Altered electronic properties, potential hydrogen bond acceptor. |
| -CHO (Carbaldehyde) | -C(S)OR (Thionoester) | Modified reactivity and potential for different interactions. rsc.org |
| -CHO (Carbaldehyde) | -CONH2 (Amide) | Increased hydrogen bonding potential, altered polarity. |
| -CHO (Carbaldehyde) | -SO2NH2 (Sulfonamide) | Different acidity and hydrogen bonding capabilities. |
The choice of a bioisostere depends on the specific goals of the drug design program, such as improving potency, selectivity, or pharmacokinetic properties. The thieno[2,3-d]pyrimidine (B153573) scaffold itself is considered a bioisostere of the pyrrolo[2,3-d]pyrimidine core and has been explored for its effect on RET inhibition. nih.gov
Ligand Efficiency and Lipophilicity in SAR Development
Ligand efficiency (LE) and lipophilicity (logP) are crucial parameters in the optimization of lead compounds during drug discovery. Ligand efficiency is a measure of the binding energy per heavy atom of a molecule, and it is a useful metric for identifying promising fragments and for guiding lead optimization. Lipophilicity, on the other hand, influences a compound's solubility, permeability, and metabolic stability.
The introduction of different substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly impact both LE and logP. For instance, the addition of large, hydrophobic groups may increase potency but can also lead to high lipophilicity, which is often associated with poor pharmacokinetic properties and off-target toxicity.
Rational Design Principles Guided by SAR Insights
The wealth of SAR data available for pyrrolo[2,3-d]pyrimidine derivatives has enabled the application of rational design principles in the development of new and improved inhibitors. nih.govrsc.org By understanding which structural features are critical for binding to a specific target, medicinal chemists can design new molecules with enhanced potency and selectivity.
One key principle is the use of the pyrrolo[2,3-d]pyrimidine scaffold as a core that mimics the adenine (B156593) portion of ATP, allowing it to bind to the ATP-binding site of kinases. rjeid.comnih.gov The substituents on this core are then designed to interact with specific residues in the active site to achieve selectivity for a particular kinase.
For example, in the design of RET inhibitors, molecular docking studies revealed that substitutions at the C2 position of the pyrrolopyrimidine ring would extend into the solvent-exposed region. nih.gov This insight guided the synthesis of derivatives with moderately polar groups at this position, which led to improved activity. nih.gov
Another important design strategy is the use of covalent inhibitors. By incorporating a reactive group, such as an acrylamide (B121943) moiety, onto the pyrrolo[2,3-d]pyrimidine scaffold, it is possible to form a covalent bond with a cysteine residue in the active site of the target kinase. This can lead to irreversible inhibition and prolonged duration of action. nih.gov
The following table outlines some of the rational design principles that have been successfully applied to the development of pyrrolo[2,3-d]pyrimidine-based inhibitors.
| Design Principle | Application | Example | Reference |
| Scaffold Hopping | Replacing a known kinase inhibitor scaffold with the pyrrolo[2,3-d]pyrimidine core. | Development of novel inhibitors. | nih.gov |
| Structure-Based Design | Utilizing the 3D structure of the target protein to design inhibitors with complementary shape and chemical properties. | Optimization of RET inhibitors. nih.gov | nih.gov |
| Fragment-Based Design | Identifying small fragments that bind to the target and then growing or linking them to create more potent inhibitors. | ||
| Covalent Inhibition | Incorporating a reactive group to form a covalent bond with the target protein. | Development of EGFR inhibitors. nih.gov | nih.gov |
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde. ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR details the carbon framework of the molecule.
In a typical ¹H-NMR spectrum of a 7H-pyrrolo[2,3-d]pyrimidine derivative, distinct signals are expected. For the target compound, one would anticipate a singlet for the aldehyde proton (-CHO), typically found in the downfield region (δ 9-10 ppm). Signals for the protons on the pyrimidine (B1678525) and pyrrole (B145914) rings would also be present, with their chemical shifts and coupling patterns confirming their positions. bldpharm.com A broad singlet corresponding to the N-H proton of the pyrrole ring is also characteristic, often observed at a significant downfield shift (δ 11-13 ppm). bldpharm.com
¹³C-NMR spectroscopy complements the proton data by identifying all unique carbon atoms. A key signal for this compound would be the carbonyl carbon of the aldehyde group, which is highly deshielded and appears far downfield (typically δ 180-200 ppm). Other signals would correspond to the carbons of the fused heterocyclic rings.
While specific data for the 2-carbaldehyde derivative is limited, the table below presents representative NMR data for the parent compound, 7H-pyrrolo[2,3-d]pyrimidin-4-amine, to illustrate the typical chemical shifts observed for the core ring structure.
Table 1: Representative NMR Data for a Related Pyrrolopyrimidine Compound
| Compound Name | Technique | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|---|
| 7H-Pyrrolo[2,3-d]pyrimidin-4-amine | ¹H-NMR | DMSO-d₆ | 11.42 (s, 1H), 8.01 (s, 1H), 7.05 (dd, J=3.5, 2.1 Hz, 1H), 6.85 (s, 2H), 6.51 (dd, J=3.4, 1.8 Hz, 1H) |
Data sourced from a study on 7H-pyrrolo[2,3-d]pyrimidin-4-amine and is for illustrative purposes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
For this compound (C₇H₅N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 148.0505. The observation of this ion in an HRMS analysis provides strong evidence for the compound's identity. Further analysis of the fragmentation patterns in MS/MS experiments can help confirm the structure by showing the loss of characteristic neutral fragments, such as carbon monoxide (CO) from the aldehyde group.
Table 2: Representative HRMS Data for a Related Pyrrolopyrimidine Compound
| Compound Name | Ionization Mode | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|
Data sourced from a study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and is for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by several key absorption bands. The most prominent would be a strong C=O (carbonyl) stretching band from the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. Another important feature is the N-H stretching vibration from the pyrrole ring, which usually appears as a broad band around 3100-3300 cm⁻¹. bldpharm.com Aromatic C-H and C=C/C=N stretching vibrations from the fused ring system would also be visible. bldpharm.com
Table 3: Characteristic IR Absorption Bands for Pyrrolopyrimidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrrole N-H | Stretch | 3100 - 3300 |
| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 |
| Carbonyl C=O | Stretch | 1680 - 1715 |
Ranges are based on typical values for related pyrrolopyrimidine and aldehyde-containing compounds. bldpharm.com
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₇H₅N₃O), the calculated elemental composition would be approximately:
Carbon (C): 57.14%
Hydrogen (H): 3.43%
Nitrogen (N): 28.56%
Experimental values that fall within a narrow margin (typically ±0.4%) of these calculated percentages provide strong support for the compound's proposed formula. This technique is often used as a final confirmation of purity and composition in the synthesis of new compounds.
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its separation from reaction mixtures and impurities. A common method involves using a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample will ideally show a single, sharp peak. HPLC methods are routinely used to monitor the progress of a reaction and to qualify the final product before further use.
Strategic Applications of 7h Pyrrolo 2,3 D Pyrimidine 2 Carbaldehyde in Medicinal Chemistry Research
Use as a Building Block for Complex Heterocyclic Synthesis
The aldehyde group of 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a key functional group that serves as a versatile starting point for constructing more elaborate molecular architectures. Its reactivity allows for a variety of chemical transformations, making it a valuable building block in synthetic organic chemistry.
One primary application is in condensation reactions. The aldehyde can react with various amines to form Schiff bases or imines, which can be further modified or act as intermediates for more complex heterocyclic systems. mdpi.com For instance, research has shown that related pyrrolo[2,3-d]pyrimidinones can undergo carbonyl-amine condensation with aromatic amines to produce pyrrolo[2,3-d]pyrimidine-imines in high yields (45–99%). mdpi.com This type of reaction demonstrates the utility of a carbonyl group on the pyrrolopyrimidine scaffold for generating diverse derivatives.
Furthermore, the pyrrole-2-carbaldehyde substructure is instrumental in building fused ring systems. In one example, pyrrole-2-carbaldehydes react with tosylmethyl isocyanide (TosMIC) to create 3-tosyl pyrrolo[1,2-c]pyrimidines, which are precursors for novel carbene ligands. acs.org This highlights how the carbaldehyde moiety is essential for assembling complex, multi-ring heterocyclic structures. The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives often begins with a precursor containing a reactive group like an aldehyde, which is then elaborated through multi-step sequences to achieve the final complex target. researchgate.nettandfonline.com
Precursor for Advanced Drug Discovery Lead Compounds
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of numerous kinase inhibitors, and the 2-carbaldehyde derivative is a key precursor in the synthesis of these advanced lead compounds. nih.govdntb.gov.uanih.govgoogle.com The scaffold's resemblance to ATP allows it to effectively target the ATP-binding site of kinases, while the aldehyde group provides a convenient point for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Derivatives of this scaffold have been identified as potent inhibitors against a multitude of protein kinases implicated in cancer and inflammatory diseases. For example, structure-activity relationship (SAR) studies have led to the discovery of compounds with significant inhibitory activity against targets such as Monopolar spindle kinase 1 (Mps1), Hematopoietic Progenitor Kinase 1 (HPK1), Axl tyrosine kinase, and Janus Kinase 3 (JAK3). nih.govnih.govnih.govnih.gov
The synthesis of these inhibitors often involves modifying the core structure derived from a functionalized precursor like this compound or its chemical equivalents. mdpi.comnih.gov Researchers have successfully designed and synthesized series of these derivatives, leading to the identification of lead compounds with nanomolar potency. nih.govnih.gov
| Target Kinase | Lead Compound Example | Reported Potency (IC₅₀) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Mps1 | Compound 12 | 29 nM | Breast Cancer | nih.gov |
| HPK1 | Compound 31 | 3.5 nM | Cancer Immunotherapy | nih.gov |
| STAT6 | Compound 24 (AS1810722) | Potent Inhibition | Allergic Conditions/Asthma | nih.gov |
| Multi-kinase (EGFR, Her2, VEGFR2, CDK2) | Compound 5k | 40-204 nM | Cancer | mdpi.com |
| JAK3 | Compound 9a | 0.29 nM | Rheumatoid Arthritis | nih.gov |
| Axl | Compound 13b | High Potency | Cancer | nih.gov |
Scaffold for the Development of Chemical Probes for Biological Systems
Beyond direct therapeutic applications, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is used to develop chemical probes, which are essential tools for studying biological pathways and validating drug targets. mdpi.com The aldehyde functionality is particularly useful for this purpose, as it allows for the attachment of reporter tags, such as fluorescent dyes or biotin, or reactive groups for target identification studies.
A chemical probe must possess high potency and selectivity for its target. The 7H-pyrrolo[2,3-d]pyrimidine framework has proven effective in generating such molecules. For instance, an optimized inhibitor of Interleukin-2-inducible T-cell kinase (Itk), derived from this scaffold, was highlighted as a valuable compound for further elucidating the biological functions of Itk. nih.gov Similarly, targeted covalent inhibitors, which can be developed from this scaffold, are not only potential therapeutics but also serve as powerful chemical probes to study protein function and occupancy in complex biological systems. explorationpub.com The synthesis of these probes often relies on the strategic functionalization of the core heterocycle, a process facilitated by reactive handles like the 2-carbaldehyde group.
Design and Synthesis of Prodrugs and Pro-Tides
The development of prodrugs is a critical strategy to overcome challenges in drug delivery, such as poor aqueous solubility or limited cell permeability. unisi.it The 7H-pyrrolo[2,3-d]pyrimidine core is found in many nucleoside analogues, which are often administered as prodrugs to ensure efficient activation within the target cells. researchgate.netnih.gov
Specifically, 7-deazapurine nucleosides can be activated in cancer cells through phosphorylation by cellular kinases. researchgate.netnih.gov This bioactivation is a hallmark of the Pro-tide (pro-nucleotide) approach, where a nucleoside analogue is masked with protecting groups that are cleaved intracellularly to release the active, phosphorylated form of the drug. The synthesis of such complex nucleoside analogues can originate from functionalized heterocyclic bases, where a group like a carbaldehyde can be transformed into other functionalities required for glycosylation (attachment of the sugar moiety). While direct examples starting from this compound are specific, the general principle of using functionalized deazapurines for creating nucleoside prodrugs is well-established in the literature. researchgate.net The prodrug approach has been shown to successfully improve the aqueous solubility and pharmacokinetic profiles of related heterocyclic kinase inhibitors, leading to enhanced efficacy. unisi.it
Exploration in Targeted Covalent Inhibition Strategies
Targeted Covalent Inhibitors (TCIs) represent a powerful class of drugs that form a permanent covalent bond with their protein target, leading to prolonged duration of action and high potency. explorationpub.com The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to design highly selective covalent inhibitors. nih.gov
The design of a TCI involves two key components: a scaffold that provides binding affinity and selectivity for the target protein, and a reactive electrophilic group (a "warhead") that forms the covalent bond with a nucleophilic amino acid residue (like cysteine) in the protein's active site.
The this compound is an ideal precursor for this strategy. The aldehyde group can be readily converted into various electrophilic warheads, such as acrylamides or vinyl sulfones, through standard synthetic transformations. Researchers have developed potent and selective covalent inhibitors for kinases like Itk and JAK3 based on this scaffold. nih.govnih.gov For example, a series of covalent Itk inhibitors were developed where the 7H-pyrrolo[2,3-d]pyrimidine core provided selectivity, and a linker attached to a reactive group was crucial for the covalent interaction. nih.gov This approach led to the identification of an optimized compound with potent activity against Itk and anti-proliferative effects in leukemia cell lines. nih.gov
| Target Kinase | Inhibitor Type | Key Finding | Reference |
|---|---|---|---|
| Itk (Interleukin-2-inducible T-cell kinase) | Selective Covalent Irreversible | Compound 9 showed potent activity against Itk and excellent selectivity over related kinases. | nih.gov |
| JAK3 (Janus Kinase 3) | Selective Irreversible | Compound 9a irreversibly bound to JAK3 and robustly inhibited signaling with high selectivity. | nih.gov |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Sustainability and Efficiency
Moreover, the exploration of novel energy sources is a key trend. Protocols utilizing microwave irradiation and ultrasonic irradiation are being established to assemble pyrrolo[2,3-d]pyrimidine derivatives and related heterocyclic systems. researchgate.net These methods offer substantial benefits, including dramatically reduced reaction times, higher yields (often exceeding 95%), and a more environmentally friendly profile, aligning with the principles of atom economy. researchgate.net Future work will likely focus on adapting these sustainable techniques for the large-scale and diverse production of functionalized pyrrolopyrimidines like 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde.
Application of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-d]pyrimidine Drug Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery, and their application to the pyrrolo[2,3-d]pyrimidine scaffold is a significant emerging trend. These computational tools can analyze vast datasets to identify novel molecular structures with high predicted potency and selectivity, accelerating the design-make-test-analyze cycle.
The future in this area involves creating more sophisticated generative models capable of designing molecules with complex multi-parameter optimization goals, including potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. As AI algorithms become more refined, they will be instrumental in navigating the vast chemical space of pyrrolo[2,3-d]pyrimidine derivatives to uncover next-generation therapeutic candidates.
Multi-Targeted Ligand Design Incorporating the Pyrrolo[2,3-d]pyrimidine Scaffold
The development of drugs that can modulate multiple targets simultaneously is a growing strategy for treating complex diseases like cancer, where pathway redundancy and resistance mechanisms are common. The pyrrolo[2,3-d]pyrimidine scaffold is an ideal platform for designing such multi-targeted ligands due to its ability to interact with the ATP-binding site of various kinases. nih.govmdpi.com
Recent research has successfully yielded multi-targeted kinase inhibitors based on this scaffold. In one study, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized. nih.govmdpi.comnih.gov The most promising compound from this series, 5k , exhibited potent inhibitory activity against a panel of key cancer-related kinases. nih.govmdpi.comresearchgate.net This approach highlights a strategy to develop agents with a broader spectrum of anti-cancer activity. nih.govmdpi.com
| Compound | Target Kinase | IC₅₀ (nM) |
| 5k | EGFR | 40 |
| Her2 | 89 | |
| VEGFR2 | 73 | |
| CDK2 | 204 | |
| Sunitinib (Control) | CDK2 | 261 |
This table summarizes the multi-targeted inhibitory activity of compound 5k against several kinases, with Sunitinib shown for comparison. Data sourced from nih.govmdpi.com.
Future efforts in this domain will focus on rationally designing derivatives of this compound that are precisely tuned to inhibit specific combinations of targets involved in disease pathogenesis, potentially leading to more durable therapeutic responses and overcoming drug resistance. mdpi.comnih.gov
Investigation of Allosteric Modulation through Pyrrolo[2,3-d]pyrimidine Derivatives
While most pyrrolo[2,3-d]pyrimidine-based inhibitors are ATP-competitive (orthosteric), a burgeoning area of research is the exploration of allosteric modulation. Allosteric inhibitors bind to sites on a kinase distant from the ATP-binding pocket, often leading to greater selectivity and a lower potential for off-target effects.
The classification of kinase inhibitors includes Type II inhibitors, which bind to the ATP site and an adjacent allosteric pocket, and Type III/IV inhibitors, which are purely allosteric. nih.gov Researchers have begun to explore the pyrrolo[2,3-d]pyrimidine scaffold for its potential to create such inhibitors. For example, a study on RET kinase inhibitors identified a lead compound, 59 , as a Type II inhibitor, demonstrating that the scaffold can indeed be modified to extend beyond the traditional ATP-binding site. nih.govnih.gov
The future direction is to intentionally design pyrrolo[2,3-d]pyrimidine derivatives that specifically target known or newly discovered allosteric sites on kinases and other enzymes. This represents a sophisticated approach to achieving higher selectivity and overcoming resistance to ATP-competitive drugs, opening a new frontier for this versatile scaffold.
Expanding the Therapeutic Scope beyond Current Indications
While the pyrrolo[2,3-d]pyrimidine scaffold is prominent in oncology and inflammation, its therapeutic potential is far broader. researchgate.netresearchgate.net An emerging trend is the systematic exploration of these compounds for a wider range of diseases.
Research has demonstrated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as:
Antiviral and Antimicrobial Agents: Certain derivatives have shown significant antibacterial and antifungal properties, with some compounds exhibiting greater potency against Candida albicans than the standard drug fluconazole. researchgate.net
Neurodegenerative Disease Modulators: The scaffold has been used to design potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. acs.org
Anti-Allergic Agents: Derivatives have been developed as potent inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway, which is central to allergic responses in conditions like asthma. nih.gov One such orally active compound was shown to inhibit eosinophil infiltration in a mouse model of asthma. nih.gov
Axl Inhibitors: A series of derivatives were designed as inhibitors of the Axl receptor tyrosine kinase, which is implicated in tumor growth and drug resistance, leading to a promising lead compound for further development. nih.gov
Future research will continue to "repurpose" this privileged scaffold, applying it to novel biological targets and expanding its therapeutic footprint into new and challenging disease areas.
Integrated Experimental and Computational Approaches for Mechanistic Elucidation and Optimization
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery and a critical trend in the development of pyrrolo[2,3-d]pyrimidine-based agents. This integrated approach allows for the rational design and optimization of inhibitors with enhanced potency and selectivity.
Virtually all modern studies on this scaffold employ molecular docking to predict and rationalize the binding interactions of newly synthesized compounds within the active site of their target proteins. nih.govresearchgate.net For example, docking studies of the multi-targeted inhibitor 5k revealed binding interactions with EGFR, VEGFR2, HER2, and CDK2 that were comparable to known inhibitors, providing a structural basis for its activity. nih.govresearchgate.net
A more advanced integrated strategy involves the use of crystallographic surrogates. In the development of LRRK2 inhibitors, a checkpoint kinase 1 (CHK1) protein was engineered with ten point mutations to serve as a structural surrogate for the LRRK2 kinase domain. acs.org This allowed for the generation of high-resolution X-ray crystal structures of novel pyrrolo[2,3-d]pyrimidine inhibitors bound to the target, providing precise, atom-level insights into the structure-activity relationship (SAR) and guiding further optimization. acs.org
This trend of tightly integrating in silico design and prediction with empirical synthesis and biological testing will continue to be the standard, enabling a more profound understanding of molecular mechanisms and accelerating the journey from a chemical scaffold to a clinical candidate.
Q & A
Q. What are the established synthetic routes for 7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions or stepwise functionalization. A common approach involves condensation of aldehydes with pyrrole precursors under controlled conditions. For example, describes a procedure using formamide, KCO, and nitrogen atmosphere at 100–150°C to form the pyrrolopyrimidine core. Yield optimization requires precise temperature control and inert gas purging to prevent oxidation of the aldehyde group. Analytical monitoring (e.g., TLC) is critical to track intermediate formation . Alternative methods from emphasize constructing the pyrimidine ring first, using urea derivatives or 4-aminopyrimidines with oxo-alkyl substituents .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural confirmation relies on complementary techniques:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aldehyde proton at ~9.8 ppm) and carbon backbone. provides examples of pyrrolopyrimidine NMR assignments, including aromatic and aliphatic regions .
- Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns (e.g., [M+H] for CHNO: 160.0510) .
- HPLC : Purity assessment (>95%) is essential for biological studies, as impurities can skew activity data .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in derivatizing the aldehyde group?
- Methodological Answer : The aldehyde group is prone to side reactions (e.g., oxidation or aldol condensation). To mitigate this:
- Use anhydrous solvents (e.g., THF, DCM) and low temperatures (0–5°C) during nucleophilic additions (e.g., Grignard reagents) .
- Protect the aldehyde temporarily as an acetal or oxime before introducing other functional groups .
- highlights nitrogen atmosphere use to prevent aldehyde oxidation during synthesis .
Q. What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Varied assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. shows kinase inhibition varies with substituents (e.g., bromoanilino groups enhance potency) .
- Purity differences : Reproduce results using HPLC-purified compounds (>98% purity) .
- Solubility factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., EGFR or VEGFR2). Focus on hydrogen bonding with the pyrimidine nitrogen and hydrophobic interactions with aryl substituents .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .
- correlates substituent effects (e.g., naphthyl groups) with antiangiogenic activity, aligning with computational insights .
Q. What methods quantify the compound's stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The aldehyde group is sensitive to acidic conditions, necessitating prodrug strategies .
- Plasma Stability : Use rat or human plasma to assess esterase-mediated hydrolysis of prodrug derivatives .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin in triplicate across a logarithmic concentration range (0.1–100 μM). Include positive controls (e.g., doxorubicin) and vehicle controls .
- IC Calculation : Fit data to a sigmoidal curve (e.g., GraphPad Prism). reports IC values for pyrrolopyrimidines in low micromolar ranges against cancer cells .
- Selectivity Index : Compare IC values in cancer vs. normal cells (e.g., HEK293) to assess therapeutic window .
Q. What analytical approaches identify byproducts in large-scale synthesis?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., over-oxidized carboxylic acids or dimerized products) .
- Isolation via Prep-HPLC : Collect and characterize byproducts for structural elucidation .
- Process Optimization : Adjust stoichiometry (e.g., aldehyde:malononitrile ratio) and catalyst loading to minimize side reactions .
Biological Activity and Mechanism
Q. How do structural modifications at the 2-carbaldehyde position influence kinase inhibition?
- Methodological Answer :
- Aldehyde Reduction : Convert to hydroxymethyl (-CHOH) using NaBH, which may reduce steric hindrance and improve solubility .
- Schiff Base Formation : React with amines to form imine derivatives, enhancing binding to ATP pockets in kinases .
- demonstrates that 2-amino substituents enhance affinity for tyrosine kinases by forming hydrogen bonds with hinge regions .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Methodological Answer :
- Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal) into immunodeficient mice. Administer compounds orally (10–50 mg/kg/day) and monitor tumor volume .
- Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS. notes fluorinated derivatives exhibit improved tissue penetration .
- Toxicity Profiling : Assess liver/kidney function (ALT, creatinine) and body weight changes during treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
